molecular formula C10H20O6 B608007 Hydroxy-PEG3-methyl ester CAS No. 2086688-97-1

Hydroxy-PEG3-methyl ester

Cat. No.: B608007
CAS No.: 2086688-97-1
M. Wt: 236.26
InChI Key: HORYNDZAHAHQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy-PEG3-methyl ester is a polyethylene glycol derivative containing a hydroxyl group and a methyl ester. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups, while the methyl ester can be hydrolyzed under strong basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hydroxy-PEG3-methyl ester typically involves the reaction of polyethylene glycol with a methyl ester derivative. The process begins with the activation of the hydroxyl group of polyethylene glycol using a suitable activating agent such as N-hydroxysuccinimide (NHS) ester. This activated intermediate then reacts with a methyl ester derivative to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and 25°C. The reaction mixture is then purified using techniques such as column chromatography or recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Hydroxy-PEG3-methyl ester undergoes various chemical reactions, including hydrolysis, esterification, and nucleophilic substitution.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Carboxylic acid and alcohol.

    Esterification: New ester compounds.

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hydroxy-PEG3-methyl ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of hydroxy-PEG3-methyl ester primarily involves its ability to modify surfaces and molecules through PEGylation. The hydroxyl group can react with various functional groups, forming stable covalent bonds. This modification enhances the solubility, stability, and bioavailability of the conjugated molecules. The polyethylene glycol spacer provides flexibility and reduces steric hindrance, allowing for efficient bioconjugation .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O6/c1-13-10(12)2-4-14-6-8-16-9-7-15-5-3-11/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORYNDZAHAHQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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